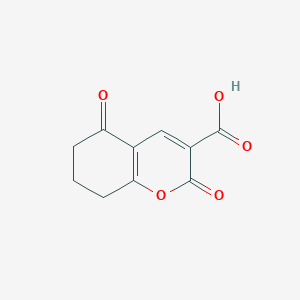

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid

CAS No.: 2243506-89-8

Cat. No.: VC4337832

Molecular Formula: C10H8O5

Molecular Weight: 208.169

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243506-89-8 |

|---|---|

| Molecular Formula | C10H8O5 |

| Molecular Weight | 208.169 |

| IUPAC Name | 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8O5/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h4H,1-3H2,(H,12,13) |

| Standard InChI Key | KSPRPEOSTOJENO-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid, reflects its bicyclic architecture:

-

A 2H-chromene backbone (benzopyran) with partial saturation at positions 5–8.

-

Two ketone groups at positions 2 and 5.

-

A carboxylic acid substituent at position 3.

Crystallographic data from analogous chromene derivatives (e.g., ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate) reveal planar configurations in the aromatic ring and puckered conformations in the saturated cyclohexanone moiety . Hydrogen bonding between the carboxylic acid and ketone groups likely influences solubility and crystal packing .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.169 g/mol |

| IUPAC Name | 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid |

| SMILES | C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1 |

| InChI Key | KSPRPEOSTOJENO-UHFFFAOYSA-N |

Synthesis and Structural Optimization

Synthetic Pathways

While no direct synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid has been reported, analogous chromenes are typically synthesized via:

-

Cyclization Reactions: Condensation of cyclohexanedione derivatives with aldehydes or ketones. For example, 3,5-cyclohexanedione reacts with 2,3-dichlorobenzaldehyde in ethanol under reflux to form structurally related chromenes .

-

Oxidation Steps: Post-cyclization oxidation of hydroxyl or methylene groups to ketones.

A proposed route for this compound could involve:

-

Condensation of 3,5-cyclohexanedione with a formyl-substituted carboxylic acid.

-

In situ oxidation to introduce the 2,5-diketone system.

Table 2: Key Synthetic Intermediates

| Intermediate | Role |

|---|---|

| 3,5-Cyclohexanedione | Cyclic diketone for ring formation |

| Malononitrile | Electrophile for Knoevenagel condensation |

| DMAP | Catalyst for nucleophilic reactions |

Modifications to the chromene core, such as methyl group additions or heteroatom incorporation, have been shown to enhance bioactivity in related compounds . For instance, replacing the thiazole ring in similar structures with diazoles improved potency against mutant IDH1 enzymes .

Biological Activities and Mechanisms

Antimicrobial Properties

The carboxylic acid group may enhance interactions with microbial enzymes or membranes. In one study, chromene-3-carboxylates demonstrated broad-spectrum activity against Gram-positive bacteria (MIC: 4–16 µg/ml) .

Research Findings and Applications

Drug Discovery

-

GPCR Modulation: Ethyl chromene-3-carboxylates act as partial agonists of GPBA, a bile acid receptor implicated in glucose metabolism . This highlights the potential of 2,5-dioxo derivatives in metabolic disorder therapeutics.

-

Photoredox Catalysis: Coumarin-3-carboxylic acids undergo reductive azaarylation under visible light to yield 4-substituted chroman-2-ones, a reaction applicable to derivatizing this compound .

Table 3: Comparative Bioactivity of Chromene Derivatives

| Compound | Target | IC50/EC50 |

|---|---|---|

| 7,7-Dimethyl-7,8-dihydro-2H-quinoline-2,5(6H)-dione | IDH1 R132H | 0.8 µM |

| Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate | GPBA | 130 nM |

Future Directions

-

Synthetic Methodology: Developing regioselective routes for 2,5-diketone formation.

-

Target Identification: Screening against mutant IDH1, GPCRs, and microbial proteases.

-

Solubility Optimization: Introducing polar substituents (e.g., amines) to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume